![molecular formula C14H13BrN2O3 B2526457 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine CAS No. 2379984-47-9](/img/structure/B2526457.png)
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is a complex organic compound that features a unique combination of functional groups, including a bromofuran moiety, an azetidine ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine typically involves multiple steps. One common route includes the following steps:
Formation of 5-Bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable catalyst.
Synthesis of 1-(5-Bromofuran-2-carbonyl)azetidine: This involves the reaction of 5-bromofuran-2-carboxylic acid with azetidine in the presence of a coupling agent such as 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine in dichloromethane at room temperature.
Formation of this compound: The final step involves the reaction of 1-(5-bromofuran-2-carbonyl)azetidine with 3-hydroxypyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl group in the azetidine ring can be reduced to form alcohols.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted furan derivatives.
科学研究应用
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety and has shown potential as a cyclooxygenase-2 inhibitor.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methoxy}pyridine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-13-4-3-12(20-13)14(18)17-7-10(8-17)9-19-11-2-1-5-16-6-11/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCWQKOQVUSWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
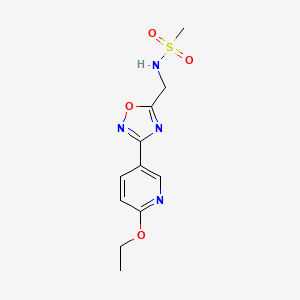
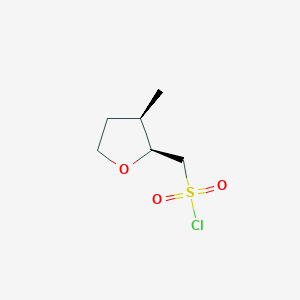
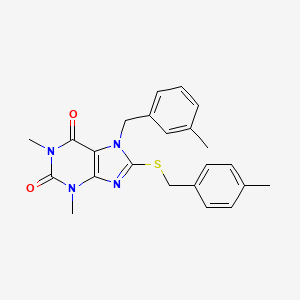
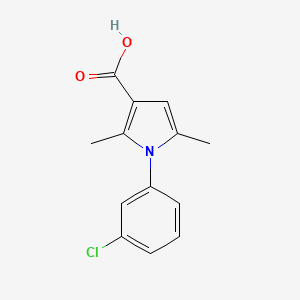
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2526383.png)
![3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2526384.png)
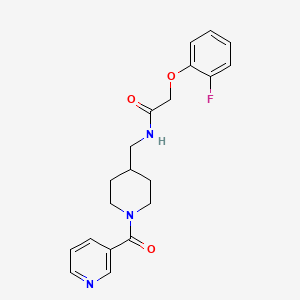
![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

![4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2526397.png)
